molecular formula C15H16ClNO6 B11471137 2-[3-(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-isoxazolyl]-2-propanol

2-[3-(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-isoxazolyl]-2-propanol

Cat. No.: B11471137
M. Wt: 341.74 g/mol
InChI Key: YRVAQFLDHRQMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-isoxazolyl]-2-propanol is a complex organic compound with a unique structure that includes a benzodioxole ring, an isoxazole ring, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-isoxazolyl]-2-propanol typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzodioxole ring followed by the introduction of the isoxazole ring and finally the propanol group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to improve the scalability and consistency of the product. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[3-(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-isoxazolyl]-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that the compound can undergo.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[3-(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-isoxazolyl]-2-propanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-isoxazolyl]-2-propanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-isoxazolyl]-2-propanol is unique due to its combination of a benzodioxole ring, an isoxazole ring, and a propanol group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C15H16ClNO6

Molecular Weight

341.74 g/mol

IUPAC Name

2-[3-(6-chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]propan-2-ol

InChI

InChI=1S/C15H16ClNO6/c1-15(2,18)8-5-7(17-23-8)9-10(16)12(20-4)14-13(11(9)19-3)21-6-22-14/h5,18H,6H2,1-4H3

InChI Key

YRVAQFLDHRQMKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NO1)C2=C(C3=C(C(=C2Cl)OC)OCO3)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.